molecular formula C13H12BrN3 B11804870 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11804870
M. Wt: 290.16 g/mol
InChI Key: TVKRBHCQWBQUCB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that features a bromophenyl group attached to a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with cyclopentanone in the presence of a base, followed by cyclization with formamide under acidic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Scientific Research Applications

2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific structure, which combines a bromophenyl group with a cyclopenta[d]pyrimidine core. This unique structure imparts distinct electronic and steric properties, making it suitable for various specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C13H12BrN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17)

InChI Key

TVKRBHCQWBQUCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)Br

Origin of Product

United States

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